Cas no 119678-66-9 ((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (aR)-a-methyl-2-Benzofuranmethanol
- (1R)-1-(1-benzofuran-2-yl)ethan-1-ol
- MFCD14705968
- F93010
- (1R)-1-(1-benzofuran-2-yl)ethanol
- AKOS017463729
- CS-0263719
- (R)-1-(Benzofuran-2-yl)ethanol
- 119678-66-9
- Z959151760
- EN300-89270
- (R)-1-(Benzofuran-2-yl)ethan-1-ol
-
- MDL: MFCD14705968
- インチ: InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1
- InChIKey: SCLFEKBHGKCUPA-SSDOTTSWSA-N
- ほほえんだ: CC(C1=CC2=CC=CC=C2O1)O
計算された属性
- せいみつぶんしりょう: 162.068079557g/mol
- どういたいしつりょう: 162.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
(1R)-1-(1-benzofuran-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89270-0.1g |
(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |
119678-66-9 | 95% | 0.1g |
$298.0 | 2024-05-21 | |
Enamine | EN300-89270-0.5g |
(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |
119678-66-9 | 95% | 0.5g |
$668.0 | 2024-05-21 | |
Enamine | EN300-89270-10.0g |
(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |
119678-66-9 | 95% | 10.0g |
$3683.0 | 2024-05-21 | |
Enamine | EN300-89270-0.25g |
(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |
119678-66-9 | 95% | 0.25g |
$425.0 | 2024-05-21 | |
Aaron | AR019RXL-5g |
(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |
119678-66-9 | 95% | 5g |
$3442.00 | 2023-12-16 | |
A2B Chem LLC | AV34621-10g |
(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |
119678-66-9 | 95% | 10g |
$3912.00 | 2024-04-20 | |
Aaron | AR019RXL-500mg |
(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |
119678-66-9 | 95% | 500mg |
$944.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334389-100mg |
(1r)-1-(1-Benzofuran-2-yl)ethan-1-ol |
119678-66-9 | 95% | 100mg |
¥2920.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334389-5g |
(1r)-1-(1-Benzofuran-2-yl)ethan-1-ol |
119678-66-9 | 95% | 5g |
¥20874.00 | 2024-08-09 | |
A2B Chem LLC | AV34621-250mg |
(1R)-1-(1-benzofuran-2-yl)ethan-1-ol |
119678-66-9 | 95% | 250mg |
$243.00 | 2024-04-20 |
(1R)-1-(1-benzofuran-2-yl)ethan-1-ol 関連文献
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
(1R)-1-(1-benzofuran-2-yl)ethan-1-olに関する追加情報
(1R)-1-(1-Benzofuran-2-yl)ethan-1-ol and CAS No. 119678-66-9: A Novel Compound with Promising Therapeutic Potential
(1R)-1-(1-Benzofuran-2-yl)ethan-1-ol, identified by the CAS No. 119678-66-9, is a structurally unique compound that has garnered significant attention in the biomedical research community due to its potential pharmacological properties. This compound belongs to the class of substituted benzofuran derivatives, which are known for their diverse biological activities. The molecular structure of (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol features a benzofuran ring fused to an ethan-1-ol group, with the stereochemistry at the ethan-1-ol carbon defined by the (1R) configuration. This stereochemical arrangement is critical for its biological activity, as it influences the compound's interaction with target receptors and enzymes.
Recent studies have highlighted the potential of (1R)-1-(1-Benzofuran-2-yl)ethan-1-ly in modulating inflammatory pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The research team found that the compound's ability to suppress the activation of NF-κB was significantly higher compared to traditional anti-inflammatory agents, suggesting its potential as a novel therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the role of (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol in neurodegenerative disorders. A 2024 study published in Neuropharmacology revealed that this compound may protect neurons from oxidative stress by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The study used in vitro models of Parkinson's disease and observed that the compound significantly reduced neuronal apoptosis, indicating its potential as a neuroprotective agent. These findings are particularly relevant given the growing prevalence of neurodegenerative diseases and the urgent need for effective therapies.
Furthermore, the chemical synthesis of (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol has been optimized to improve its bioavailability and stability. A 2023 paper in Organic & Biomolecular Chemistry reported a novel synthetic route involving a catalytic asymmetric reaction, which allows for the efficient production of the compound with high stereochemical purity. This synthetic advancement is crucial for scaling up production for pharmaceutical applications, as it ensures consistent quality and reduces the risk of impurities that could affect therapeutic outcomes.
The pharmacokinetic profile of (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol has also been investigated to assess its suitability for drug development. A 2024 study in Drug Metabolism and Disposition found that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound was shown to have good oral bioavailability, with a half-life of approximately 12 hours, which suggests that it could be administered once daily in therapeutic regimens. These pharmacokinetic characteristics are essential for designing effective dosing schedules and minimizing the risk of adverse effects.
Additional research has explored the potential of (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol in targeting specific molecular pathways associated with cancer. A 2023 study in Cancer Research indicated that the compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and suppressing the Akt/mTOR signaling pathway. The study used a combination of in vitro and in vivo models, demonstrating that the compound significantly reduced tumor growth in xenograft models. These findings highlight the potential of (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol as a candidate for cancer therapy, particularly in the treatment of solid tumors.
Moreover, the safety profile of (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol has been evaluated in preclinical studies to ensure its suitability for human use. A 2024 toxicology study published in Toxicological Sciences reported that the compound did not exhibit significant toxicity at therapeutic doses, with no observed adverse effects in animal models. The study also noted that the compound's metabolic pathway is distinct from that of commonly used drugs, which reduces the risk of drug interactions and enhances its safety profile. These findings are critical for advancing the compound into clinical trials and ultimately, for its potential use in human patients.
The therapeutic potential of (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol is further supported by its ability to modulate multiple biological targets simultaneously. This multitargeting capability is a significant advantage in the treatment of complex diseases such as metabolic syndrome and type 2 diabetes, where multiple pathways are involved. A 2023 study in Diabetes Care found that the compound improved insulin sensitivity and reduced systemic inflammation in a mouse model of type 2 diabetes. The study's results suggest that (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol may offer a novel approach to managing metabolic disorders by addressing multiple pathophysiological mechanisms.
Despite the promising findings, further research is needed to fully understand the mechanisms of action and optimize the therapeutic applications of (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol. Ongoing studies are focused on elucidating the compound's interaction with specific receptors and enzymes, as well as its potential role in combination therapies. Additionally, clinical trials are being planned to evaluate the safety and efficacy of the compound in human patients, which will be crucial for its translation into a viable therapeutic option.
In conclusion, (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol, identified by the CAS No. 119678-66-9, represents a promising candidate for the development of novel therapies. Its potential applications in the treatment of inflammatory diseases, neurodegenerative disorders, cancer, and metabolic conditions underscore its significance in the biomedical field. As research continues to uncover its full potential, this compound may pave the way for innovative treatments that address some of the most challenging health issues of our time.
119678-66-9 ((1R)-1-(1-benzofuran-2-yl)ethan-1-ol) 関連製品
- 1261730-29-3(3-(4-chloro-2-hydroxyphenyl)propanal)
- 2137646-90-1(1-Ethyl-1-azaspiro[4.5]decan-4-amine)
- 2731013-32-2(rac-methyl (4aR,8aR)-octahydropyrano3,4-b1,4oxazine-2-carboxylate)
- 882803-60-3(6-Cyano-(1H)indazole-3-carbaldehyde)
- 23204-68-4(MORPHOLINE, 2,3-DIPHENYL-, (2R-CIS)-)
- 1558273-81-6(1-(1,4-dimethylcyclohexyl)piperazine)
- 1903023-44-8(1-(oxolane-3-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)
- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)
- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 2137677-71-3(1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-)
